molecular formula C18H12Br2O2 B2803771 3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 727656-25-9

3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2803771
CAS No.: 727656-25-9
M. Wt: 420.1
InChI Key: OHJCBOUWGMDLGX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound commonly used in scientific research.

Scientific Research Applications

3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a reactant in Suzuki-Miyaura cross-coupling reactions and the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes.

    Biology: The compound is utilized in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have potential anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The preparation of 3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-(naphthalen-1-ylmethoxy)benzaldehyde using bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in anticancer research or as a reactant in chemical synthesis .

Comparison with Similar Compounds

3,5-Dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde can be compared with other similar compounds, such as:

    3,5-Dibromobenzaldehyde: This compound lacks the naphthalen-1-ylmethoxy group, making it less versatile in certain applications.

    4-Bromobenzaldehyde: This compound has only one bromine atom and lacks the naphthalen-1-ylmethoxy group, resulting in different reactivity and applications.

    3,4-Dichlorobenzaldehyde: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

3,5-dibromo-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJCBOUWGMDLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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